

# Physical and chemical properties of 3-Amino-4-nitrobenzonitrile

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## Compound of Interest

Compound Name: 3-Amino-4-nitrobenzonitrile

Cat. No.: B113395

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## Technical Guide: 3-Amino-4-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of **3-Amino-4-nitrobenzonitrile** (CAS No. 99512-10-4). This compound is a valuable intermediate in organic synthesis, particularly for the development of heterocyclic scaffolds in medicinal chemistry.

## Core Chemical and Physical Properties

**3-Amino-4-nitrobenzonitrile** is a substituted aromatic compound featuring three key functional groups: an amino group ( $-NH_2$ ), a nitro group ( $-NO_2$ ), and a nitrile group ( $-C\equiv N$ ). These groups confer specific reactivity, making it a versatile building block. The compound is typically a pale yellow to light brown crystalline powder.<sup>[1]</sup>

## Identifiers and Descriptors

The following table summarizes the key identifiers for **3-Amino-4-nitrobenzonitrile**.

Identifier	Value	Reference
CAS Number	99512-10-4	[2][3][4]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> N <sub>3</sub> O <sub>2</sub>	[3][5]
IUPAC Name	3-amino-4-nitrobenzonitrile	[5]
Synonyms	Benzonitrile, 3-amino-4-nitro-	[3][5]
InChI	InChI=1S/C7H5N3O2/c8-4-5-1-2-7(10(11)12)6(9)3-5/h1-3H,9H2	[3][5]
InChIKey	VKQPDHKSUIHUDF-UHFFFAOYSA-N	[5]
SMILES	N#CC1=CC=C(--INVALID-LINK--[O-])C(N)=C1	

## Quantitative Physical and Chemical Properties

The quantitative properties of **3-Amino-4-nitrobenzonitrile** are summarized below.

Property	Value	Reference
Molecular Weight	163.13 g/mol	[5]
Melting Point	177-180°C	[1]
Density	~1.45-1.50 g/cm <sup>3</sup>	[1]
XLogP3	0.9	[5]
Topological Polar Surface Area	95.6 Å <sup>2</sup>	[5]
Solubility	Slightly soluble in water; soluble in ethanol and dimethyl sulfoxide (DMSO).	[1]
Appearance	Pale yellow to light brown crystalline powder.	[1]

## Experimental Protocols

Detailed methodologies for the synthesis and a key transformation of **3-Amino-4-nitrobenzonitrile** are provided below.

### Synthesis of 3-Amino-4-nitrobenzonitrile

A documented method for the synthesis of **3-Amino-4-nitrobenzonitrile** involves a palladium-catalyzed cyanation of a substituted aniline.<sup>[4]</sup>

Reaction Scheme: 5-Chloro-2-nitroaniline → **3-Amino-4-nitrobenzonitrile**

Materials and Reagents:

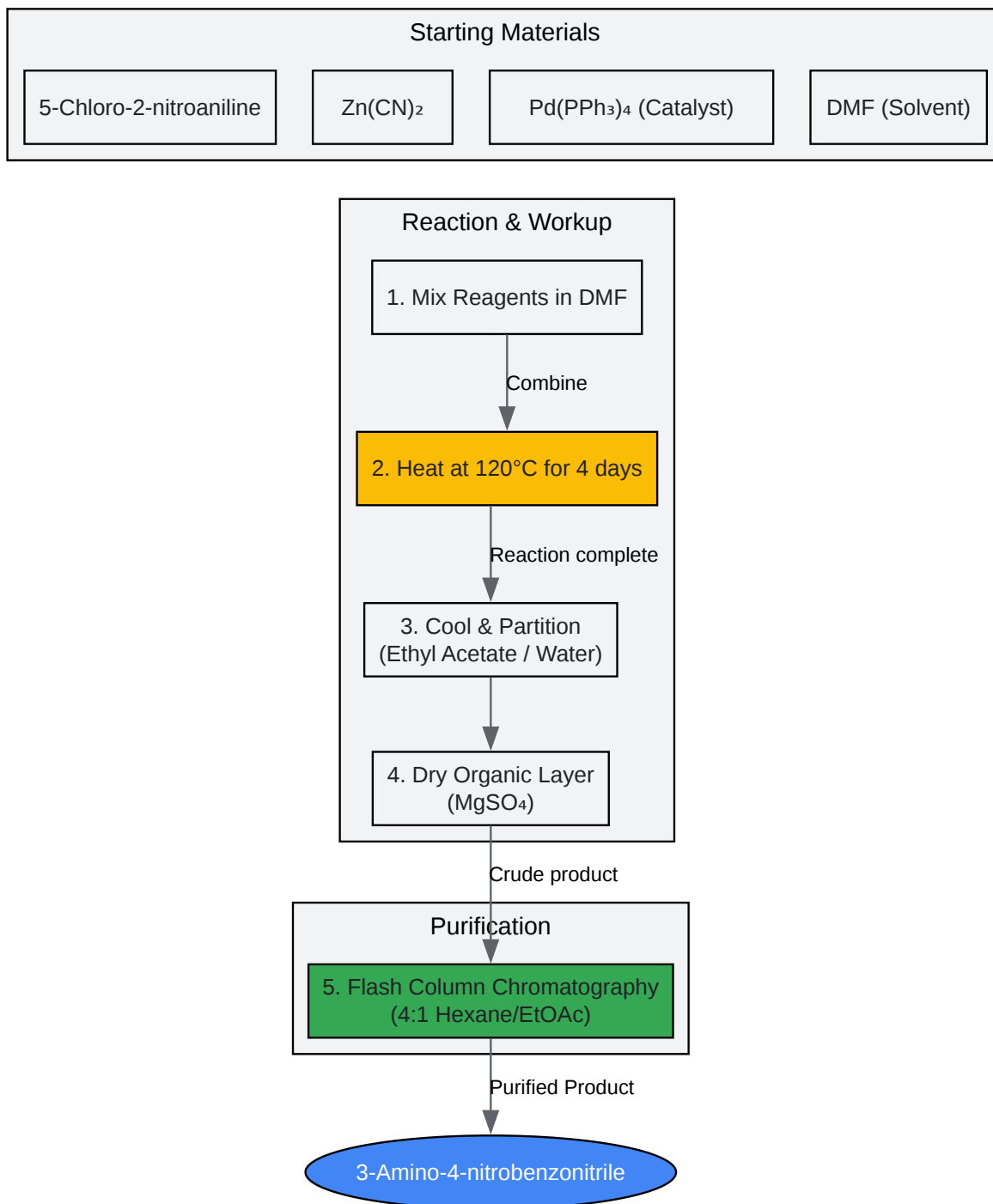
- 5-Chloro-2-nitroaniline
- Zinc Cyanide ( $\text{Zn}(\text{CN})_2$ )
- Tetrakis(triphenylphosphine)palladium(0) ( $\text{Pd}(\text{PPh}_3)_4$ )
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Hexane
- Magnesium sulfate ( $\text{MgSO}_4$ )
- Brine (saturated NaCl solution)
- Silica gel for column chromatography

Procedure:

- Combine 5-Chloro-2-nitroaniline (6.90 g, 40 mmol), Zinc Cyanide (2.82 g, 24 mmol), and Tetrakis(triphenylphosphine)palladium(0) (2.31 g, 2 mmol) in a reaction flask.<sup>[4]</sup>
- Add N,N-Dimethylformamide (40 mL) to the flask to dissolve and suspend the reagents.<sup>[4]</sup>

- Heat the reaction mixture to 120°C under an inert atmosphere and maintain for 4 days.[\[4\]](#)
- Monitor the reaction progress using an appropriate method, such as Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.[\[4\]](#)
- Partition the reaction mixture between ethyl acetate and water in a separatory funnel.[\[4\]](#)
- Separate the organic layer, wash it with brine, and then dry it over anhydrous magnesium sulfate.[\[4\]](#)
- Filter the mixture to remove the drying agent and concentrate the organic solvent under reduced pressure.[\[4\]](#)
- Purify the resulting residue by flash column chromatography on silica gel, using a 4:1 hexane/ethyl acetate mixture as the eluent to yield the final product, **3-amino-4-nitrobenzonitrile**.[\[4\]](#)

## Synthesis Workflow for 3-Amino-4-nitrobenzonitrile

[Click to download full resolution via product page](#)Synthesis of **3-Amino-4-nitrobenzonitrile**.

## Key Transformation: Reduction to 3,4-Diaminobenzonitrile

A primary application of aminonitrobenzonitriles in drug discovery is the reduction of the nitro group to a second amino group. This creates an ortho-diamine, a crucial precursor for synthesizing various heterocyclic ring systems like benzimidazoles. The following is a general protocol for this transformation, based on the reduction of the isomer 4-amino-3-nitrobenzonitrile.<sup>[6]</sup>

Reaction Scheme: **3-Amino-4-nitrobenzonitrile** → 3,4-Diaminobenzonitrile

Materials and Reagents:

- **3-Amino-4-nitrobenzonitrile**
- Palladium on carbon (10% Pd/C)
- Anhydrous Ethanol or Methanol
- Hydrogen gas (H<sub>2</sub>) source (e.g., balloon or hydrogenation apparatus)
- Celite or diatomaceous earth

Procedure:

- In a reaction flask, dissolve **3-Amino-4-nitrobenzonitrile** (e.g., 20.0 g, 122.6 mmol) in anhydrous ethanol (250 mL).<sup>[6]</sup>
- Carefully add the 10% Palladium on carbon catalyst (e.g., 1.0 g) to the stirring solution.<sup>[6]</sup>
- Seal the reaction vessel and degas the mixture by applying a vacuum and backfilling with an inert gas (e.g., nitrogen) several times.
- Introduce hydrogen gas to the reaction mixture (e.g., under 50 psi pressure or via a balloon) and stir vigorously at room temperature.<sup>[6]</sup>
- Monitor the reaction for 5-18 hours until the starting material is consumed (confirm with TLC).<sup>[6]</sup>

- Once complete, carefully vent the hydrogen gas and purge the flask with an inert gas.
- Filter the reaction mixture through a pad of Celite or diatomaceous earth to remove the palladium catalyst.<sup>[6]</sup>
- Concentrate the filtrate under reduced pressure to yield 3,4-diaminobenzonitrile, which can often be used in the next synthetic step without further purification.<sup>[6]</sup>

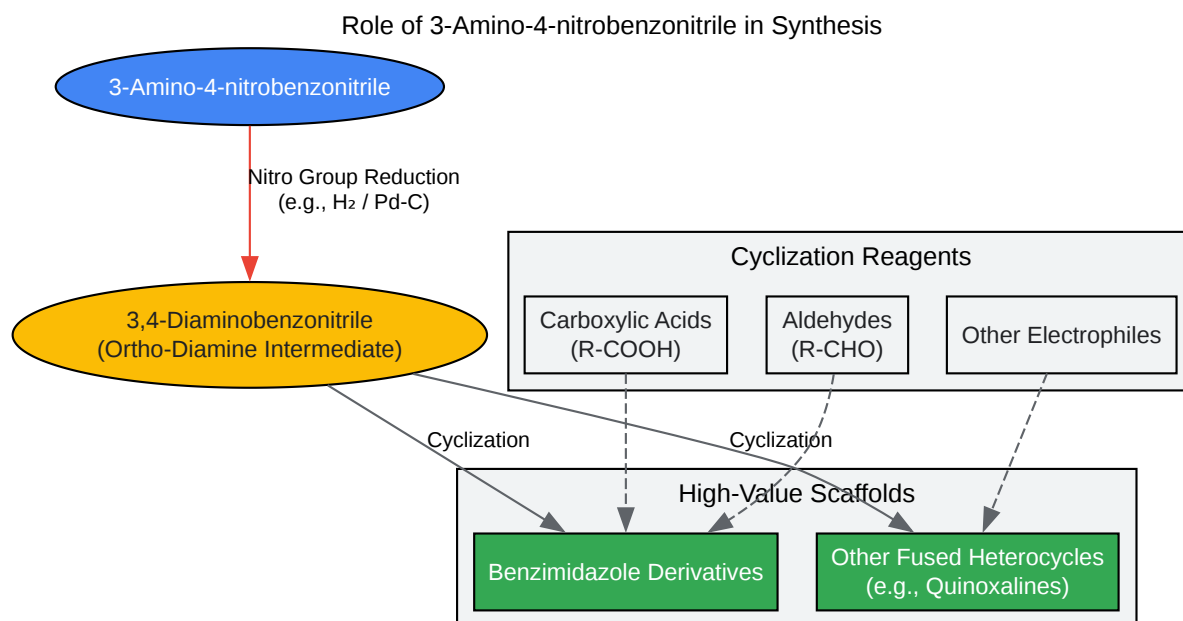
## Spectroscopic Data

As of late 2025, detailed experimental spectroscopic data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, Mass Spectrometry) for **3-Amino-4-nitrobenzonitrile** (CAS 99512-10-4) is not readily available in public scientific databases. Researchers are advised to acquire their own analytical data upon synthesis or purchase to confirm the structure and purity. For reference, spectral data for related isomers like 3-nitrobenzonitrile and 4-nitrobenzonitrile are widely available and can offer insights into expected peak regions.<sup>[7][8][9][10][11][12]</sup>

## Applications in Drug Development

**3-Amino-4-nitrobenzonitrile** is primarily a synthetic intermediate. Its value lies in its potential to be converted into 1,2-diamine structures (ortho-diamines), such as 3,4-diaminobenzonitrile.<sup>[6]</sup> These ortho-diamines are fundamental building blocks for a wide range of nitrogen-containing heterocycles that form the core of many pharmaceutical agents.

The workflow below illustrates the strategic importance of this compound. The resulting 3,4-diaminobenzonitrile can undergo cyclization reactions with various electrophiles (such as carboxylic acids, aldehydes, or their derivatives) to form fused heterocyclic systems, most notably benzimidazoles. Benzimidazole scaffolds are prevalent in drugs targeting a range of conditions, including viral infections, cancer, and gastric acid-related disorders.



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Synthetic utility as a precursor to drug scaffolds.

## Safety and Handling

**3-Amino-4-nitrobenzonitrile** is classified as harmful and an irritant.[1] Users should exercise caution and use appropriate personal protective equipment (PPE).

- Hazard Classification: Acute Toxicity (Oral, Dermal), Category 4; Skin Irritation, Category 2; Eye Damage, Category 2A.[1]
- Precautionary Measures: Handle in a well-ventilated area or chemical fume hood.[2] Avoid breathing dust. Wear protective gloves, safety goggles, and a lab coat.[1]
- Stability: The compound is stable under normal, dry storage conditions.[1]
- Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[1][2]



- Decomposition: Hazardous decomposition products upon combustion include nitrogen oxides, carbon oxides, and cyanide gases.[1]

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